molecular formula C8H8N2O2 B8318354 6,7-Dihydro-5H-pyrano[2,3-c]pyridazine-3-carbaldehyde

6,7-Dihydro-5H-pyrano[2,3-c]pyridazine-3-carbaldehyde

Cat. No.: B8318354
M. Wt: 164.16 g/mol
InChI Key: YPSPMXASUIZGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5H-pyrano[2,3-c]pyridazine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6,7-dihydro-5H-pyrano[2,3-c]pyridazine-3-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-5-7-4-6-2-1-3-12-8(6)10-9-7/h4-5H,1-3H2

InChI Key

YPSPMXASUIZGHT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN=C2OC1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-ethenyl-6,7-dihydro-5H-pyrano[2,3-c]pyridazine (100 mg, 0.617 mmol) in 1,4-dioxane (5.5 ml)/water (1.1 ml) was cooled in ice/water and treated with sodium periodate (306 mg, 1.43 mmol) and a 4% aqueous solution of osmium tetroxide (0.55 ml). The mixture was allowed to warm to room temperature after an hour, and after a total of 4.75 hours stirring, the solvent was evaporated. 1,4-Dioxane was added and evaporated, followed by dichloromethane and the mixture briefly held in an ultrasonic bath. The whole mixture was applied to a silica gel column and eluted with ethyl acetate to give product (55 mg, 54%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.55 mL
Type
catalyst
Reaction Step Four
Yield
54%

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